molecular formula C33H57N3O3 B3045465 N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide CAS No. 107975-92-8

N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide

Cat. No.: B3045465
CAS No.: 107975-92-8
M. Wt: 543.8 g/mol
InChI Key: HVHZKCRRIADHDW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide involves its ability to form stable hydrogen bonds and π-π interactions. These interactions facilitate the formation of supramolecular assemblies, which can encapsulate other molecules, making it useful in drug delivery and other applications .

Comparison with Similar Compounds

N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide is unique due to its long octyl chains, which enhance its solubility and ability to form stable assemblies. Similar compounds include:

Properties

IUPAC Name

1-N,3-N,5-N-trioctylbenzene-1,3,5-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O3/c1-4-7-10-13-16-19-22-34-31(37)28-25-29(32(38)35-23-20-17-14-11-8-5-2)27-30(26-28)33(39)36-24-21-18-15-12-9-6-3/h25-27H,4-24H2,1-3H3,(H,34,37)(H,35,38)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHZKCRRIADHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCCCCCC)C(=O)NCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553969
Record name N~1~,N~3~,N~5~-Trioctylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107975-92-8
Record name N~1~,N~3~,N~5~-Trioctylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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